3-Methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid belongs to the class of indole-2-carboxylic acid derivatives, which are characterized by a carboxylic acid group attached to the 2-position of the indole ring. These compounds are important building blocks in organic synthesis and medicinal chemistry due to the diverse biological activities exhibited by indole-containing natural products and pharmaceuticals. [, , , , , ]
3-Methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid is a compound belonging to the indole family, characterized by its unique trifluoromethyl group and carboxylic acid functionality. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including viral infections and inflammatory conditions.
3-Methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid is classified as an aromatic carboxylic acid and an indole derivative. Its structural features include a methyl group and a trifluoromethyl group, which influence its chemical reactivity and biological activity.
The synthesis of 3-Methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid typically involves several steps, starting from simpler indole derivatives. One common synthetic route includes:
The synthesis routes often involve careful control of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. For instance, reactions may be carried out under inert atmospheres to prevent oxidation and degradation of sensitive intermediates.
The molecular formula for 3-Methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid is C₁₁H₈F₃N₁O₂. Its structure features:
Crystallographic studies may provide insights into the molecular geometry, bond lengths, and angles within the compound. Typically, such studies reveal that the indole moiety maintains a planar configuration, which is crucial for its biological activity .
3-Methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid can participate in various chemical reactions:
The reactivity of the trifluoromethyl group enhances the electrophilicity of adjacent positions on the indole ring, making it a suitable candidate for further synthetic modifications .
The mechanism of action for compounds like 3-Methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid often involves interaction with specific biological targets such as enzymes or receptors:
Studies have shown that modifications in the indole structure can significantly alter potency and selectivity towards biological targets .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed to characterize these properties accurately.
3-Methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid has potential applications in several areas:
The structural architecture of 3-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid positions it as a potent scaffold for inhibiting HIV-1 integrase (IN), a critical enzyme for viral DNA integration into host genomes. Molecular docking studies reveal that the indole core’s nitrogen atom and C2 carboxyl group form a bidentate chelation complex with two Mg²⁺ ions in the IN active site (DDE motif: Asp64, Asp116, Glu152). This interaction disrupts the strand transfer process, preventing viral replication. The trifluoromethyl (–CF₃) group at the C5 position enhances hydrophobic interactions with the IN’s catalytic core domain, while the C3 methyl group improves metabolic stability [1] [2] [4].
Table 1: HIV-1 Integrase Strand Transfer Inhibition by Indole-2-Carboxylic Acid Derivatives
Compound | IC₅₀ (μM) | Key Structural Features |
---|---|---|
Indole-2-carboxylic acid (1) | 32.37 | Unsubstituted scaffold |
Derivative 3 | 12.41 | C3 methyl substitution |
Derivative 17a | 3.11 | C6 bromophenyl group |
Derivative 20a | 0.13 | C3 extended hydrophobic branch + C6 halogen |
Raltegravir (Control) | 0.06 | FDA-approved INSTI |
This derivative demonstrates enhanced resilience against clinically relevant IN mutations (e.g., G140S/Q148H and N155H) that compromise first-generation INSTIs like raltegravir. The C3 hydrophobic extension (e.g., derivative 20a) occupies a previously underutilized cavity near the β4-α2 connector, formed by Tyr143 and Asn117 residues. This cavity remains structurally conserved in mutant strains, allowing a 15-fold higher inhibitory retention compared to elvitegravir in Q148K mutants [1] [8].
Combination studies show additive effects when paired with dolutegravir (DTG) or bictegravir (BIC). The indole scaffold’s binding mode complements DTG/BIC by:
While direct studies on this compound are limited, its structural analogs exploit the indole core’s planar rigidity to selectively block cyclooxygenase-2 (COX-2). The carboxylic acid group coordinates with COX-2’s Arg120/Tyr355 residues, while the C5–CF₃ group occupies a secondary hydrophobic channel (Val523). This selectivity minimizes gastrointestinal toxicity associated with COX-1 inhibition. Molecular dynamics simulations predict a binding affinity (ΔG = –9.2 kcal/mol) comparable to celecoxib [5].
The compound’s ability to inhibit aromatase (CYP19A1)—a key enzyme in estrogen biosynthesis—positions it as a candidate for ER⁺ breast cancer therapy. Docking studies using the aromatase crystal structure (PDB: 3EQM) indicate:
Table 2: Versatile Therapeutic Targets of Indole-2-Carboxylic Acid Derivatives
Therapeutic Area | Target | Key Mechanism | Lead Compound |
---|---|---|---|
Antiviral | HIV-1 IN | Mg²⁺ chelation + dC20 π-stacking | Derivative 20a (IC₅₀ 0.13 μM) |
Anticancer | Aromatase | Heme iron chelation + hydrophobic pocket binding | Exemestane (Reference) |
Antiparasitic | Trypanosoma cruzi | Disruption of mitochondrial electron transport | Benznidazole (Reference) |
In vitro assays show >60% aromatase inhibition at 10 μM concentration, comparable to exemestane. The trifluoromethyl group enhances membrane permeability, increasing intracellular accumulation in breast adipose tissue [5] [10].
Indole-2-carboxylates demonstrate dual inhibition of Trypanosoma cruzi enzymes:
In T. cruzi epimastigotes, analogs with C5–CF₃ substitutions reduce parasite motility by 80% at 5 μM after 72h. This surpasses benznidazole’s efficacy (EC₅₀ = 10 μM) without cross-resistance [7] [9].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9